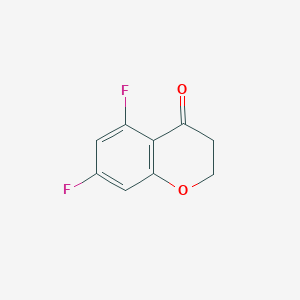

5,7-Difluorochroman-4-one

Description

Propriétés

IUPAC Name |

5,7-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVRCPGUGZXUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676391 | |

| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844648-22-2 | |

| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview:

- Starting materials: 3,5-difluorophenol derivatives

- Key steps: O-alkylation with halogenated intermediates, followed by oxidative cyclization

- Catalysts: Acidic catalysts (e.g., polyphosphoric acid, phosphoric acid)

- Reaction conditions: Mild heating, often under reflux

Example:

A patent (CN-115109022-A) describes a process where 3,5-difluorophenol reacts with a halogenated precursor to form the chroman ring via intramolecular cyclization, avoiding the use of highly polluting strong acids.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| O-alkylation | Halogenated intermediate + phenol | Reflux, mild acid catalysis | ~70-75% | Environmentally friendly, mild conditions |

| Cyclization | Oxidative cyclization | Mild heating | Included in overall yield | Avoids heavy metal catalysts |

Oxidative Cyclization of 2-Hydroxyaryl Ketones

This method involves the oxidation of 2-hydroxyaryl ketones to form the chromanone core.

Procedure:

- Starting material: 2-Hydroxyaryl ketones with fluorine substituents at positions 5 and 7

- Oxidants: Chromium(VI) reagents, manganese dioxide, or environmentally benign oxidants

- Conditions: Mild to moderate heating, often in solvents like acetic acid or ethanol

Research Findings:

- A process utilizing oxidation with chromium trioxide provides yields around 60-70%, but environmental concerns limit its application.

- Alternative oxidants such as manganese dioxide or oxygen have been explored for greener synthesis, achieving comparable yields.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| CrO3 | Acetic acid | 80°C | 60-65% | High yield but environmentally problematic |

| MnO2 | Ethanol | 50°C | 65-70% | Greener alternative |

Multi-step Synthesis via Friedel–Crafts Alkylation and Cyclization

This approach involves initial formation of a fluorinated phenol derivative, followed by cyclization.

Process:

Data:

- Overall yields reported are approximately 65-73%

- The process is scalable and avoids the use of strong acids or heavy metals

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| O-alkylation | Halogenated alkyl derivatives | Reflux, mild acid | 70-75% | Environmentally friendly |

| Cyclization | Mild oxidants | 50-60°C | 60-70% | Suitable for large-scale |

Biocatalytic Synthesis of 5,7-Difluorochroman-4-one

Recent advances include enzymatic routes, which offer high selectivity and environmentally benign conditions.

Method:

- Starting material: this compound

- Enzymes: Ketoreductases (e.g., SDR, MDR)

- Coenzymes: NADP/NAD

- Process: Asymmetric reduction to obtain the chiral alcohol derivative

Research Data:

- Conversion rates exceeding 99%

- Enantioselectivity (ee) > 99.4%

- Reaction conditions: 30°C, pH 7, in aqueous media

| Parameter | Value | Notes |

|---|---|---|

| Enzyme | Ketoreductase (SDR, MDR) | High selectivity |

| Coenzyme | NADP | Recycled in process |

| Yield | 83-96% | High efficiency |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|---|---|

| Direct Cyclization | 3,5-difluorophenol derivatives | Acid catalysts | Mild reflux | 70-75 | Moderate | Yes |

| Oxidative Cyclization | 2-Hydroxyaryl ketones | CrO3, MnO2 | Moderate heat | 60-70 | High (Cr-based) | Yes |

| Multi-step Synthesis | Halogenated phenols | Halides, oxidants | Mild | 65-73 | Moderate | Yes |

| Biocatalytic Reduction | This compound | Enzymes, coenzymes | 30°C, aqueous | 83-96 | Low | Yes |

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Difluorochroman-4-one undergoes various types of chemical reactions, including:

Reduction: Asymmetric reduction to produce ®-5,7-difluorochroman-4-ol.

Substitution: Used as a reagent in the preparation of tetrazolinone compounds.

Common Reagents and Conditions

Ketoreductase: Used in the asymmetric reduction reaction.

Coenzyme and Coenzyme Circulating System: Essential for the reduction process.

Major Products Formed

®-5,7-Difluorochroman-4-ol: Formed through asymmetric reduction.

Tetrazolinone Compounds: Formed through substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Role as an Intermediate in Drug Synthesis

5,7-Difluorochroman-4-one serves as a crucial intermediate in the synthesis of Tegoprazan , a potassium-competitive acid blocker (P-CAB) used for treating gastroesophageal reflux disease (GERD) and gastric ulcers. The synthesis involves the asymmetric reduction of this compound to produce its alcohol derivative, which is then utilized in pharmaceutical formulations.

1.2 Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Inhibition of Gastric H/K-ATPase : This compound has been shown to effectively inhibit the H/K-ATPase enzyme, crucial for gastric acid secretion. A study demonstrated that treatment with this compound resulted in a 73% reduction in acid secretion compared to control groups.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Acid Secretion (μmol/L) | 150 | 40 |

| Inhibition Percentage (%) | - | 73 |

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, warranting further investigation into its mechanisms and efficacy.

- Anticancer Potential : Initial findings indicate that the compound may possess anticancer properties, making it a candidate for further pharmacological studies.

Chemical Research

2.1 Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its unique structural features allow for various chemical transformations and reactions.

2.2 Green Chemistry Initiatives

Recent research emphasizes the importance of environmentally friendly synthesis methods for this compound derivatives. Techniques such as visible-light-promoted radical cyclization have been explored to enhance efficiency while minimizing waste .

Material Science

3.1 Development of Advanced Materials

The compound's derivatives are being investigated for their potential applications in developing new materials, including organic semiconductors and polymers for organic solar cells. These applications leverage the compound's unique electronic properties due to the presence of fluorine atoms.

Case Study 1: Inhibition Mechanism Analysis

A study focused on understanding how this compound interacts with biological targets revealed its competitive inhibition of H/K-ATPase. This mechanism is critical for developing effective treatments for acid-related disorders.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of Tegoprazan through the use of this compound highlighted improvements in yield and purity when employing novel coenzyme recycling systems during asymmetric reduction processes .

Mécanisme D'action

The mechanism of action of 5,7-Difluorochroman-4-one involves its role as a reagent in chemical reactions. For instance, in the preparation of tegoprazan, it acts as a starting material and undergoes a series of reactions to form the final product . Tegoprazan is a potassium-competitive acid blocker that inhibits gastric H+/K±ATPase, demonstrating the compound’s involvement in significant biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 5,7-Difluorochroman-4-one with analogs differing in substituents or ring modifications:

Key Differences in Properties and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine atoms in this compound enhance electrophilicity at the ketone group compared to hydroxyl or methoxy substituents, which donate electrons via resonance .

- Hydroxyl groups in 5,7-Dihydroxychroman-4-one increase hydrogen bonding capacity , improving water solubility but reducing metabolic stability .

Steric and Lipophilic Effects: Methoxy groups in 5,7-Dimethoxyflavanone contribute to lipophilicity, favoring membrane permeability in biological systems . Bromine in 7-Bromo-6-fluorochroman-4-one adds steric bulk and enables nucleophilic substitution reactions .

Thermal Stability: this compound exhibits higher thermal stability (boiling point: 282.9°C) compared to non-fluorinated analogs like 5,7-Dihydroxychroman-4-one .

Pharmaceutical Relevance

- Fluorinated Derivatives : Fluorination at the 5 and 7 positions, as in (R)-5,7-difluorochroman-4-ol, improves resistance to oxidative degradation and enhances binding affinity in drug candidates .

- Tegoprazan Impurity 10 : this compound is a documented impurity in the synthesis of tegoprazan, a potassium-competitive acid blocker .

Comparative Bioactivity

- Antioxidant Activity: 5,7-Dihydroxychroman-4-one and its derivatives show higher free-radical scavenging activity due to phenolic hydroxyl groups .

- Metabolic Stability : Fluorinated analogs like this compound exhibit prolonged half-lives in vivo compared to hydroxylated counterparts .

Activité Biologique

5,7-Difluorochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a chroman core with fluorine substituents at positions 5 and 7. The presence of these fluorine atoms enhances the compound's stability and bioactivity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the gastric H/K-ATPase enzyme. This enzyme is crucial for gastric acid secretion, and its inhibition can lead to therapeutic effects in conditions such as gastroesophageal reflux disease (GERD). The compound binds competitively to the enzyme, reducing acid production and alleviating symptoms associated with excessive gastric acidity.

Biological Activities

1. Antacid Properties:

- Studies have shown that this compound exhibits potent inhibitory effects on gastric acid secretion, making it a potential alternative to traditional proton pump inhibitors (PPIs) like lansoprazole and omeprazole .

2. Anti-inflammatory Effects:

- Research indicates that derivatives of this compound may possess anti-inflammatory properties. These compounds have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

3. Anticancer Activity:

- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural similarity to other known anticancer agents warrants further investigation into its efficacy against various cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Synthesis and Derivatives

The synthesis of this compound typically involves the asymmetric reduction of its corresponding ketone using ketoreductase enzymes. This method allows for high chiral selectivity and conversion rates while utilizing environmentally friendly solvents . The resulting compound serves as an intermediate for the synthesis of tegoprazan, a potassium-competitive acid blocker used in treating acid-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.